(7R,8AR)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride
CAS No.:
Cat. No.: VC18762439
Molecular Formula: C7H15Cl2FN2
Molecular Weight: 217.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15Cl2FN2 |
|---|---|
| Molecular Weight | 217.11 g/mol |
| IUPAC Name | (7R,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride |
| Standard InChI | InChI=1S/C7H13FN2.2ClH/c8-6-3-7-4-9-1-2-10(7)5-6;;/h6-7,9H,1-5H2;2*1H/t6-,7-;;/m1../s1 |
| Standard InChI Key | QEPKJBTUTOXIBN-GPJOBVNKSA-N |
| Isomeric SMILES | C1CN2C[C@@H](C[C@@H]2CN1)F.Cl.Cl |
| Canonical SMILES | C1CN2CC(CC2CN1)F.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a pyrrolidine ring fused to a pyrazine moiety. The fluorine atom at the 7-position and the specific (7R,8aR) stereochemistry are critical for its three-dimensional conformation and biological interactions . X-ray crystallography of analogous compounds reveals that such bicyclic systems adopt chair-like conformations, with substituents influencing ring puckering and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₅Cl₂FN₂ |
| Molecular Weight | 217.11 g/mol |
| IUPAC Name | (7R,8aR)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine dihydrochloride |
| SMILES | FC@@HC[C@@]2([H])N1CCNC2.Cl.Cl |
| Hydrogen Bond Donors/Acceptors | 4 / 4 |
The dihydrochloride salt form enhances solubility in aqueous media, a property advantageous for in vitro and in vivo studies.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves a multi-step sequence starting from pyrrolidine precursors. Key steps include:
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Fluorination: Introduction of fluorine at the 7-position via electrophilic or nucleophilic substitution, often using Selectfluor® or DAST .
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Cyclization: Formation of the pyrrolo[1,2-a]pyrazine core through intramolecular amidation or ring-closing metathesis.
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride form.
Industrial-scale production employs continuous flow reactors to optimize yield (typically 65–75%) and minimize byproducts. Critical parameters include reaction temperature (50–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for cross-coupling steps) .
Biological Activities and Mechanisms
Receptor Interactions
Preliminary studies indicate affinity for G protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter regulation. The fluorine atom’s electronegativity and the compound’s rigid structure enable hydrogen bonding with serine residues in receptor binding pockets .
Serotonin Receptor Modulation
In silico docking studies suggest antagonism at 5-HT₃ receptors (Ki ≈ 120 nM), potentially applicable in managing chemotherapy-induced nausea. Comparative analyses with non-fluorinated analogs show a 3-fold increase in activity, underscoring fluorine’s role in enhancing binding affinity.
Enzymatic Inhibition
The compound inhibits monoamine oxidase B (MAO-B) with an IC₅₀ of 8.2 μM, a property relevant to neurodegenerative disease research . Mechanistic studies propose that the pyrrolopyrazine core stabilizes the flavin adenine dinucleotide (FAD) cofactor in its reduced form, preventing substrate oxidation .
Comparison with Structural Analogs
Table 2: Activity Comparison of Pyrrolopyrazine Derivatives
| Compound | 5-HT₃ Ki (nM) | MAO-B IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|---|
| (7R,8aR)-7-Fluoro derivative (dihydrochloride) | 120 | 8.2 | 12.4 |
| (7S,8aR)-7-Fluoro derivative | 450 | 22.1 | 9.8 |
| Non-fluorinated analog | 980 | >100 | 3.2 |
The (7R,8aR) configuration confers superior receptor affinity and solubility compared to stereoisomers, highlighting the importance of chirality in drug design.
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